Quinoline, 6-(3-(4-phenyl-1-piperazinyl)propoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 6-(3-(4-phenyl-1-piperazinyl)propoxy)- is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a 3-(4-phenyl-1-piperazinyl)propoxy substituent, making it a unique structure with potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 6-(3-(4-phenyl-1-piperazinyl)propoxy)- typically involves multiple steps. One common method includes the reaction of 6-hydroxyquinoline with 3-(4-phenyl-1-piperazinyl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 6-(3-(4-phenyl-1-piperazinyl)propoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated quinoline derivatives.
Scientific Research Applications
Quinoline, 6-(3-(4-phenyl-1-piperazinyl)propoxy)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Quinoline, 6-(3-(4-phenyl-1-piperazinyl)propoxy)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the 3-(4-phenyl-1-piperazinyl)propoxy substituent.
6-Hydroxyquinoline: Contains a hydroxyl group at the 6-position instead of the propoxy substituent.
4-Phenylpiperazine: Lacks the quinoline core and only features the piperazine ring with a phenyl group.
Uniqueness
Quinoline, 6-(3-(4-phenyl-1-piperazinyl)propoxy)- is unique due to its combined structural features of quinoline and piperazine. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential as a versatile pharmacological agent .
Properties
CAS No. |
84344-69-4 |
---|---|
Molecular Formula |
C22H25N3O |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
6-[3-(4-phenylpiperazin-1-yl)propoxy]quinoline |
InChI |
InChI=1S/C22H25N3O/c1-2-7-20(8-3-1)25-15-13-24(14-16-25)12-5-17-26-21-9-10-22-19(18-21)6-4-11-23-22/h1-4,6-11,18H,5,12-17H2 |
InChI Key |
ULTCLPZWZLHNIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=C2)N=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.